molecular formula C4H9NO2 B555794 2-Aminoisobutyric acid CAS No. 62-57-7

2-Aminoisobutyric acid

Cat. No.: B555794
CAS No.: 62-57-7
M. Wt: 103.12 g/mol
InChI Key: FUOOLUPWFVMBKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological and Pharmaceutical Applications

A. Modulation of Glutathione Levels

Recent studies have shown that 2-aminoisobutyric acid can modulate glutathione homeostasis, which is crucial for cellular defense against oxidative stress. In a murine model of doxorubicin-induced cardiomyopathy, oral administration of this compound significantly increased myocardial glutathione levels and provided cardioprotective effects. This suggests its potential as a therapeutic agent for heart failure and other oxidative stress-related conditions .

B. Peptide Synthesis

This compound is compatible with ribosomal elongation during peptide synthesis. It has been utilized to enhance the stability and biological activity of peptides by replacing cleavage site amino acids. For instance, it has been incorporated into glucagon-like peptide-1 analogs to improve their resistance to enzymatic degradation, thereby extending their half-life in circulation .

C. Neuroprotective Properties

Research indicates that this compound may enhance the uptake of amino acids into brain cells, suggesting its role in neuroprotection and potential applications in treating neurological disorders . Its ability to stimulate amino acid transport systems could be beneficial for conditions characterized by impaired nutrient transport across the blood-brain barrier.

Agricultural Applications

A. Bioactive Peptides Production

In agricultural research, this compound has been used as an additive to optimize the production of bioactive peptides from fungi such as Trichoderma species. These peptides exhibit antimicrobial properties against various plant pathogens, making them promising candidates for natural fungicides . The application of these peptides has demonstrated significant growth inhibition rates against pathogens like Fusarium oxysporum and Botrytis cinerea.

B. Enhancing Crop Resistance

The incorporation of this compound in agricultural practices can enhance crop resistance to diseases. Studies have shown that it can be used to develop biofungicides that improve plant health and yield by inhibiting the growth of pathogenic fungi .

Clinical Research Applications

A. Osteoporosis Studies

Quantitative analyses involving this compound have been conducted to explore its relationship with osteoporosis. In clinical studies involving older women with varying bone mineral density (BMD), serum concentrations of aminobutyric acids were correlated with bone health indicators, highlighting its potential role as a biomarker for osteoporosis risk assessment .

B. Drug Delivery Systems

The unique properties of hydrogels derived from amino acids, including this compound, have been investigated for controlled drug delivery applications. These hydrogels can encapsulate therapeutic agents, providing sustained release and improving treatment outcomes for chronic diseases such as diabetes and rheumatoid arthritis .

Data Tables and Case Studies

Application Area Findings Reference
Biological ModulationIncreased glutathione levels in cardiomyopathy models
Peptide SynthesisEnhanced stability in GLP-1 analogs
NeuroprotectionImproved amino acid transport into brain cells
Agricultural BiofungicidesEffective against plant pathogens like Fusarium
Osteoporosis BiomarkerCorrelation with BMD in older women

Comparison with Similar Compounds

Biological Activity

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid, is a non-proteinogenic amino acid characterized by its unique structural properties that influence its biological activities. It is notable for its role in various biochemical pathways and applications in biotechnology and medicine. This article explores the biological activity of AIB, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

This compound has the chemical formula H2NC(CH3)2COOH\text{H}_2\text{N}-\text{C}(\text{CH}_3)_2-\text{COOH}. Its structure includes a gem-dimethyl group, which significantly impacts its ability to induce helical conformations in peptides, making it a valuable component in peptide design and synthesis.

1. Glutathione Modulation

Recent studies have demonstrated that AIB plays a crucial role in modulating glutathione (GSH) levels within cells. In a study involving murine cardiomyocytes, AIB was shown to increase intracellular GSH levels by activating AMP-activated protein kinase (AMPK). This activation led to enhanced antioxidant defense mechanisms, thereby providing cardioprotective effects against oxidative stress induced by doxorubicin treatment .

Key Findings:

  • Increased GSH Levels: AIB treatment resulted in a significant rise in both plasma and myocardial GSH levels in vivo.
  • Cardioprotection: AIB pretreatment mitigated cell death in cardiomyocytes exposed to oxidative agents like hydrogen peroxide .

2. Cell Membrane Permeability

AIB has been identified as a promoter of membrane permeability when incorporated into peptides. Its unique properties enhance the ability of certain peptides to penetrate cellular membranes, making it useful for drug delivery systems. In research involving functionalized carbon nanotubes, AIB-modified peptides exhibited increased membrane permeability and improved gene expression efficiency in plant cells and human embryonic kidney cells .

Table 1: Effects of AIB on Membrane Permeability

StudyOrganismResult
Arabidopsis thalianaEnhanced gene expression via increased permeability
HEK293 CellsImproved intracellular localization of peptides

3. Role in Cell Growth and Differentiation

AIB's incorporation into peptide hydrogels has shown promise in supporting cell growth and differentiation. Studies indicate that AIB-containing hydrogels can promote advantageous cell-matrix interactions, enhancing the viability and functionality of cultured cells .

1. Gene Delivery Systems

The incorporation of AIB into cell-penetrating peptides (CPPs) has been explored for delivering small interfering RNA (siRNA) into cells without significant cytotoxicity. This application highlights AIB's potential in therapeutic strategies targeting gene expression regulation .

2. Peptide Engineering

AIB is frequently utilized to replace cleavage site amino acids in therapeutic peptides, extending their stability and efficacy. For instance, modifications using AIB have been applied to enhance the pharmacokinetic properties of glucagon-like peptide-1 (GLP-1) analogs .

Case Study 1: Cardioprotection

In a murine model of doxorubicin-induced cardiomyopathy, AIB administration significantly elevated myocardial GSH levels and reduced oxidative damage markers. This suggests that AIB could be developed as a therapeutic agent for protecting cardiac tissue from chemotherapy-related damage.

Case Study 2: Gene Delivery Efficiency

Research on AIB-rich CPPs demonstrated their effectiveness in delivering therapeutic agents into cancer cells, resulting in selective apoptosis of oncogene-driven cells. This application underscores the potential of AIB-modified systems in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-aminoisobutyric acid (Aib) in peptide chemistry?

Aib is synthesized via solution-phase methods using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Its steric hindrance requires coupling reagents like HBTU or DIC with catalysts such as DMAP to enhance reaction efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS . Post-synthesis purification involves recrystallization or reverse-phase HPLC, validated by 1^1H NMR (δ 1.3–1.5 ppm for geminal methyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH-approved respirators (N95) and nitrile gloves to prevent inhalation or dermal exposure. Store in airtight containers at 15–25°C, avoiding humidity to prevent degradation. Fume hoods are mandatory during synthesis due to potential nitrogen oxide emissions under thermal decomposition . Emergency spill protocols include neutralization with sodium bicarbonate and disposal as non-hazardous waste (per 40 CFR 261.3) .

Q. Which analytical techniques are optimal for characterizing this compound purity and structure?

  • GC-MS : Derivatize with BSTFA/TMCS for volatile trimethylsilyl (TMS) derivatives; monitor m/z 116 (base peak) and 130 (molecular ion) .
  • LC-MS/MS : Use ESI-negative mode with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water); observe [M-H]⁻ at m/z 102.1 .
  • NMR : 13C^{13}\text{C} signals at 25.8 ppm (CH3_3) and 175.2 ppm (COOH) confirm stereochemistry .

Advanced Research Questions

Q. How does this compound influence peptide conformational stability in drug design?

Aib induces helical conformations (e.g., 310_{10}-helices) by restricting backbone φ/ψ angles (φ ≈ -60°, ψ ≈ -30°) via geminal dimethyl substitution. This enhances proteolytic resistance and membrane permeability. In enantioselective catalysis, Aib-containing peptides increase enantiomeric excess (e.g., 85% ee in quinazolinone bromination) by stabilizing chiral pockets . Compare CD spectra (222 nm minima) and molecular dynamics simulations to assess conformational rigidity .

Q. What methodological strategies resolve contradictions in reported biological roles of this compound?

Discrepancies in urinary Aib levels (e.g., 5% of populations excrete elevated amounts) arise from genetic polymorphisms in β-aminoisobutyrate-pyruvate aminotransferase. Use isotope dilution assays (e.g., 15N^{15}\text{N}-Aib) with LC-MS/MS to quantify metabolites. Cross-validate with GWAS to identify SNPs linked to Aib excretion phenotypes . For microbial studies, employ knockout models (e.g., E. coli ΔpanD) to isolate Aib’s metabolic pathways .

Q. How does this compound compare to other amino acids in CO2_22​ capture efficiency?

Aib’s low solubility limits its direct use, but functionalization (e.g., potassium 2-aminoisobutyrate) enhances CO2_2 absorption capacity (0.45 mol CO2_2/mol solvent vs. 0.32 for glycine). Evaluate kinetics via stopped-flow spectrophotometry (pH 8–10, 25°C) and compare absorption rates (k2_2 ≈ 1.2 × 103^3 M1^{-1}s1^{-1}) to sarcosine or taurine derivatives. Optimize solvent blends with piperazine to reduce regeneration energy .

Q. What experimental designs mitigate challenges in quantifying this compound in complex matrices?

  • Biological Fluids : Deproteinize with acetonitrile (3:1 v/v), derivatize with AccQ-Tag™, and analyze via UPLC-PDA (260 nm). Use deuterated Aib-d3_3 as an internal standard .
  • Environmental Samples : Solid-phase extraction (C18 cartridges) followed by HILIC-MS/MS to separate Aib from polar interferents .
  • Validation : Perform spike-recovery tests (85–110%) and matrix-matched calibration to address ion suppression .

Q. Methodological Notes

  • Synthetic Optimization : For Aib-containing peptides, use microwave-assisted synthesis (50°C, 20 min) to reduce racemization risk .
  • Toxicology Gaps : Limited LD50_{50} data necessitate Ames test prioritization (OECD 471) for mutagenicity screening .
  • Ecological Impact : No ecotoxicity data (OECD 201/202) are available; conduct algal growth inhibition tests (72-h EC50_{50}) for risk assessment .

Properties

IUPAC Name

2-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)
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InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C(=O)O)N
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Molecular Formula

C4H9NO2
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Related CAS

65503-84-6
Record name Alanine, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0058772
Record name 2-Methylalanine
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Aminoisobutyric acid
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Solubility

181 mg/mL at 25 °C
Record name 2-Aminoisobutyric acid
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CAS No.

62-57-7
Record name Aminoisobutyric acid
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Record name .ALPHA.-AMINOISOBUTYRIC ACID
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Melting Point

335 °C
Record name 2-Aminoisobutyric acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
2-Aminoisobutyric acid
2-Benzyl-2H-tetrazole
2-Aminoisobutyric acid
2-Benzyl-2H-tetrazole
2-Aminoisobutyric acid
2-Benzyl-2H-tetrazole
2-Aminoisobutyric acid
2-Benzyl-2H-tetrazole
2-Aminoisobutyric acid

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